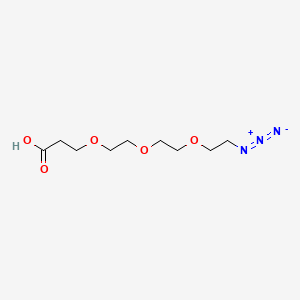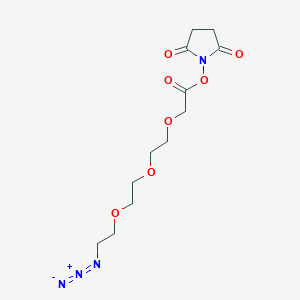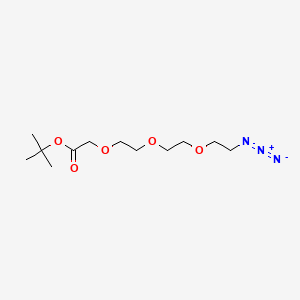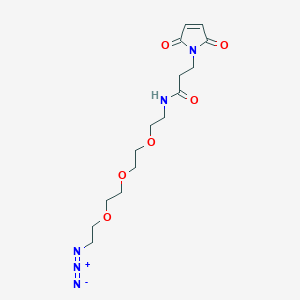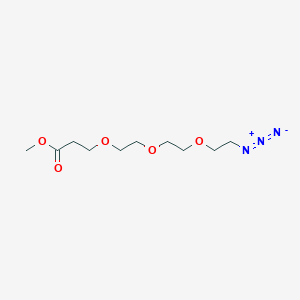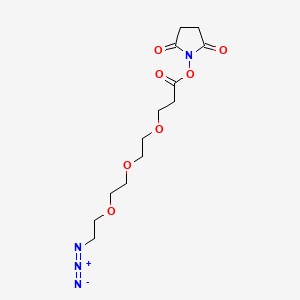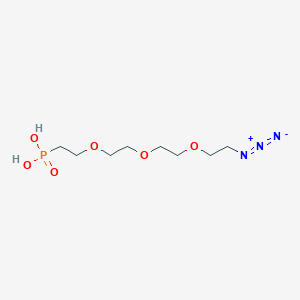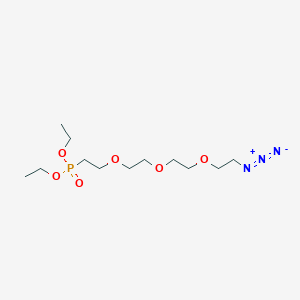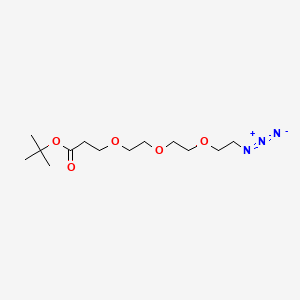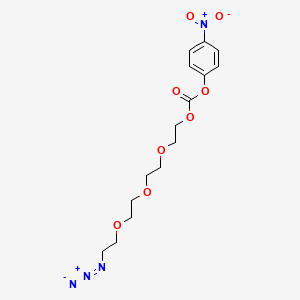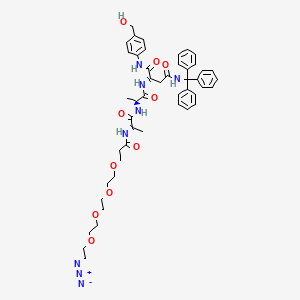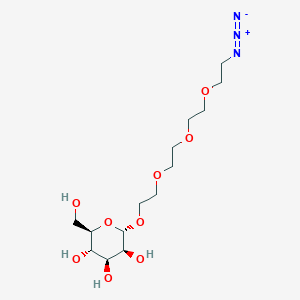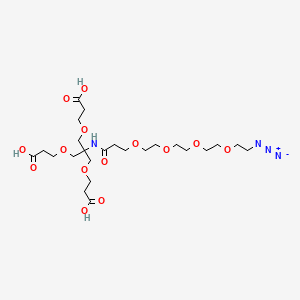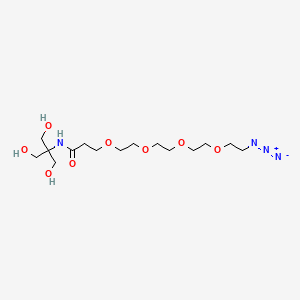
Bamocaftor
Übersicht
Beschreibung
Bamocaftor, also known as VX-659, is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . It is designed to restore the function of the F508del-CFTR protein . Bamocaftor can be used in combination with Tezacaftor and Ivacaftor in cystic fibrosis research .
Molecular Structure Analysis
The molecular formula of Bamocaftor is C28H32F3N5O4S . The molecular weight is 591.64 . The InChIKey is IGEOJNMYRZUKIK-IBGZPJMESA-N .
Physical And Chemical Properties Analysis
Bamocaftor is a solid substance . It is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .
Wissenschaftliche Forschungsanwendungen
1. Antitumor Applications
Boanmycin (BAM), a component of the bleomycin complex, has shown significant antitumor activities. It has been effective against murine tumors, human liver cancer, and colorectal xenografts in nude mice. Additionally, BAM-monoclonal antibody immunoconjugates were highly effective against related human tumors both in vivo and in vitro. BAM's antitumor efficacy, lower pulmonary toxicity, and reduced adverse effects make it a promising candidate in cancer treatment (Deng, Zhen, Zheng, & Xue, 2001).
2. Nanomedicine and Drug Delivery
Mesoporous silica nanoparticles (MSNs) have been extensively used as nanocarriers for drug delivery. MSNs' high porosity allows for the accommodation of a wide range of biologically active molecules (BAM), including small molecules and nucleic acids, for therapeutic purposes. This application significantly impacts the stability, uptake, therapeutic concentration, and controlled release of drugs into targeted tissues (Jafari, Honarmand, Rahimi, Akbari, & Akbari, 2021).
3. Environmental Applications
The pesticide metabolite 2,6-dichlorobenzamide (BAM) is persistent in soil and groundwater, posing a threat to drinking water quality. Bioremediation strategies, including the deployment of BAM-degrading bacteria, have been suggested for removing BAM from contaminated water. This approach involves understanding the degradation pathways, kinetics, and genes involved in BAM degradation, offering an environmentally friendly solution to BAM contamination (Ellegaard-Jensen, Horemans, Raes, Aamand, & Hansen, 2017).
Zukünftige Richtungen
The development of CFTR modulators like Bamocaftor represents a significant advancement in the treatment of cystic fibrosis . These drugs have the potential to enhance or even restore the functional expression of specific CF-causing mutations . The development of novel CFTR modulators is currently under experimental and clinical investigations . Recent insights into the CFTR structure will be useful for the rational design of next-generation modulator drugs .
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOJNMYRZUKIK-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bamocaftor | |
CAS RN |
2204245-48-5 | |
| Record name | Bamocaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204245485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-659 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BAMOCAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7XEW3K7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



